molecular formula C9H9NO2S B8597305 N-(7-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)formamide CAS No. 58095-37-7

N-(7-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)formamide

Cat. No.: B8597305
CAS No.: 58095-37-7
M. Wt: 195.24 g/mol
InChI Key: OVYSXAZBCBIOSB-UHFFFAOYSA-N
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Description

N-(7-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)formamide is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

58095-37-7

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

N-(7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)formamide

InChI

InChI=1S/C9H9NO2S/c11-5-10-7-1-2-8(12)9-6(7)3-4-13-9/h3-5,7H,1-2H2,(H,10,11)

InChI Key

OVYSXAZBCBIOSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1NC=O)C=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ceric ammonium nitrate (726.9 grams) is added portionwise to a stirred solution of 59.6 grams of (-)-N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)formamide in 1712 ml. of 50% aqueous acetic acid. The addition is completed in half an hour and the temperature is kept at 25°-28° C. After 15 minutes of stirring, the mixture is saturated with NaCl and extracted with CH2Cl2 (2 × 1200 ml., 600 ml.) and the combined extracts are washed with 600 ml. of brine and then with 250 ml. of water. The water is counter-extracted with 250 ml. of CH2Cl2 and the CH2Cl2 solution is added to the main CH2Cl2 solution. The CH2Cl2 solution is evaporated to dryness in vacuo and the residual dark, gummy residue is stirred with 500 ml. of dry diethyl ether for 1.5 hour and the large lumps of solid are pulverized. The title compound is then collected, washed with diethyl ether, and dried. This gives 48.65 g., m.p. 130°-136° C., [α]D24 = 144.4° (c, 0.51 in HOAc).
[Compound]
Name
Ceric ammonium nitrate
Quantity
726.9 g
Type
reactant
Reaction Step One
Quantity
59.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of N-(5,6-dihydrospiro[benzo[b]thiophen-7(4H), 2'-[1,3]dithiolan]-4-yl)formamide (1.5 g), acetonitrile (20 ml) and water is added calcium carbonate (1.65 g) and mercuric chloride (3.0 g). The mixture is stirred at room temperature for 35 minutes and acetonitrile is added. The solid is filtered and washed with acetonitrile. The filtrate (100 ml) is evaporated to dryness to afford the title compound.
Name
N-(5,6-dihydrospiro[benzo[b]thiophen-7(4H), 2'-[1,3]dithiolan]-4-yl)formamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of N-formyl-4,5,6,7tetrahydrobenzo[b]thiophen-4-amine (60 g) in 50% aqueous acetic acid (1,112 ml) is stirred and ceric ammonium nitrate (727 g) is added over 20-25 minutes at 25° to 30° C. The mixture is stirred at room temperature for 15 minutes, saturated with sodium chloride and extracted with methylene chloride (2 × 770 and 1 × 400 ml). The combined methylene chloride extracts are washed with brine (380 ml) and then with water (155 ml). The water wash is extracted with methylene chloride (155 ml) and this extract is combined with the main methylene chloride extract. The methylene chloride is evaporated and the residue is triturated with ether (250 ml), collected and washed with ether to afford the title formamide, m.p. 104° to 110° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
727 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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